1-Octen-3-OL

概要

説明

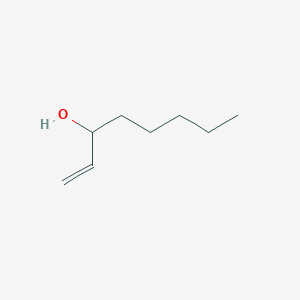

1-オクテン-3-オール: は、分子式C8H16O の揮発性有機化合物です。キノコの香りに含まれていることから、キノコアルコール とも呼ばれています。 この化合物は、8個の炭素原子の直鎖を基本とした構造を持つアルケニルアルコールであり、3番目の炭素にヒドロキシ基、1番目と2番目の炭素間に二重結合を特徴としています 。 1-オクテン-3-オールは、昆虫を引きつける物質としての役割と、さまざまな菌類や植物に含まれることで知られています .

準備方法

合成経路と反応条件:

グリニャール反応: 1-オクテン-3-オールを合成する一方法は、グリニャール反応を用いる方法です。このプロセスは、1-ブロモヘキサンから始まり、マグネシウムと反応してヘキシルマグネシウムブロミドを生成します。

脂肪酸-オキシリピン代謝サイクル: 海藻では、1-オクテン-3-オールは脂肪酸-オキシリピン代謝サイクルによって生成されます。

工業的生産方法: 1-オクテン-3-オールの工業的生産は、通常、グリニャール反応を用いた化学合成によって行われます。これは、効率性とスケーラビリティに優れているためです。 反応条件は、最終生成物の高収率と高純度を確保するために慎重に制御されます .

化学反応の分析

反応の種類:

酸化: 1-オクテン-3-オールは酸化されて、ケトン類似体である1-オクテン-3-オンを生成することができます.

還元: 飽和アルコールであるオクタン-3-オールを生成するために還元することができます。

置換: 1-オクテン-3-オールのヒドロキシ基は、適切な条件下で他の官能基と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化反応の場合、ハロゲン化剤などのさまざまな試薬を使用できます。

主な生成物:

酸化: 1-オクテン-3-オン

還元: オクタン-3-オール

置換: 置換基によって、生成物は大きく異なる可能性があります。

科学的研究の応用

Antimicrobial Properties

1-Octen-3-ol exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for food preservation and medical applications.

Antibacterial Activity

Antifungal Activity

Food Industry Applications

Due to its antimicrobial properties, this compound can be utilized in the food industry to enhance food safety and shelf life. It can be incorporated into packaging materials or directly into food products to inhibit microbial growth.

Case Study: Meat Products

Agricultural Uses

This compound has been identified as an effective herbicide. Its application can significantly reduce weed populations in agricultural settings without the toxic residue associated with synthetic herbicides.

Herbicidal Properties

A patent describes the use of this compound for preventing and controlling weeds in lawns and agricultural fields. Its efficacy exceeds 95% in weed control, making it an environmentally friendly alternative to traditional herbicides .

Aroma Enhancement in Food Products

In addition to its antimicrobial properties, this compound contributes to the flavor profile of various foods, particularly in winemaking. It is recognized for imparting a characteristic mushroom aroma that can enhance the sensory qualities of certain products.

Case Study: Wine Production

Research has shown that this compound is present in the aroma profiles of dessert wines and sparkling wines, suggesting its potential role in flavor enhancement during fermentation processes .

Medicinal Applications

The compound's therapeutic potential extends beyond food safety; it has been investigated for its anti-inflammatory and antioxidant properties.

Pharmacological Insights

Studies indicate that this compound may play a role in mitigating various health issues due to its biological activities. It is suggested that it could be beneficial in treating conditions related to inflammation and oxidative stress .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits bacteria and fungi | MIC: 1.0 mg/mL for bacteria; 2.0 mg/mL for fungi |

| Food Industry | Preservative in meat products | Reduces spoilage organisms |

| Agriculture | Herbicide for weed control | Efficacy >95% in weed management |

| Aroma Enhancement | Flavoring agent in winemaking | Contributes mushroom aroma |

| Medicinal | Potential anti-inflammatory and antioxidant effects | Therapeutic applications under investigation |

作用機序

1-オクテン-3-オールは、さまざまなメカニズムを通じてその効果を発揮します。 植物では、シグナル分子として作用し、メチルジャスモン酸やインドール-3-酢酸などの他のシグナル分子の合成をアップレギュレートすることで防御反応を誘発します 。 神経系では、ドーパミン処理を阻害し、ドーパミンニューロンの変性を引き起こします .

類似化合物との比較

類似化合物:

1-ペンテン-3-オール: 炭素鎖が短い類似のアルケニルアルコール。

1-オクテン-3-オン: 1-オクテン-3-オールの酸化形態。ヒドロキシ基の代わりにケトン官能基を持つ.

1-オクテン-3-イルアセテート: 1-オクテン-3-オールのエステル誘導体。香料および香料用途で使用される.

独自性: 1-オクテン-3-オールは、植物におけるシグナル分子と昆虫を引きつける物質の両方の役割を果たすという点でユニークです。 キノコの香りに含まれ、さまざまな生物学的プロセスに関与していることから、多くの研究分野で注目すべき化合物となっています .

生物活性

1-Octen-3-ol, a naturally occurring compound primarily found in mushrooms and some plants, has garnered attention for its diverse biological activities. This article delves into its effects on various biological systems, including its role as an attractant in insects, its antimicrobial properties, and its impact on neuronal health.

This compound is an unsaturated alcohol with the chemical formula . It is often associated with the aroma of mushrooms and is produced during the fermentation of certain foods. Its unique structure contributes to its biological activities.

1. Insect Attraction

Recent studies have highlighted the role of this compound as an attractant for various insect species. For instance, research on the Bactrocera dorsalis (fruit fly) demonstrated that this compound significantly influences oviposition behavior in gravid females. Two specific odorant receptors (ORs) were identified as mediators of this response:

- BdorOR7a-6/BdorOrco : EC50 value = 105 μM

- BdorOR13a/BdorOrco : EC50 value = 1.268 μM (higher affinity) .

This suggests that this compound could be engineered for use in pest management strategies.

2. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive strains. A study conducted to evaluate its efficacy revealed:

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Killing Rate at 4xMIC |

|---|---|---|

| Staphylococcus aureus | 0.5% | 3.7 log CFU/ml decrease |

| Bacillus subtilis | 0.5% | 3.3 log CFU/ml decrease |

| Pseudomonas aeruginosa | 0.5% | 2.0 log CFU/ml decrease |

| Escherichia coli | 0.5% | 2.5 log CFU/ml decrease |

The time-kill assays indicated that higher concentrations of this compound resulted in a more rapid decrease in bacterial viability, confirming its potential as a natural antimicrobial agent .

3. Neurotoxicity and Dopamine Disruption

Research has shown that exposure to this compound can lead to neurotoxic effects, particularly concerning dopamine neurons. A study involving transgenic Drosophila models indicated that:

- Exposure to 0.5 ppm of this compound resulted in a 28% decrease in dopamine levels and a 40% increase in DOPAC levels, suggesting impaired dopamine metabolism.

- The compound significantly reduced the number of dopaminergic neurons after a 24-hour exposure .

These findings raise concerns about the potential neurotoxic effects of environmental exposure to this compound.

Case Study: Fungal Interaction

A study examining the interaction between Aspergillus species and varying concentrations of this compound found that lower concentrations (100–200 ppm) promoted higher conidial density compared to higher concentrations (400 ppm), which inhibited growth and virulence markers such as sclerotia formation . This indicates a critical threshold effect where the concentration of this compound can either promote or inhibit fungal growth depending on environmental conditions.

特性

IUPAC Name |

oct-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMOENVRRABVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035214 | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

84.00 to 85.00 °C. @ 25.00 mm Hg | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3391-86-4 | |

| Record name | 1-Octen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXB511GE38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175 °C | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Octen-3-ol interacts with odorant receptors (ORs) located primarily on the maxillary palps and antennae of insects. [, , , , , ] These receptors are highly specific for the different enantiomers of this compound. [, , , ] Binding of this compound to these ORs triggers a signaling cascade that ultimately influences insect behavior, acting as an attractant for some species, a repellent for others, or even modifying feeding and oviposition behavior. [, , , , , ]

A:

- Spectroscopic data:

ANone: The provided research focuses on this compound's role as a semiochemical and not as a catalyst. Therefore, information about its catalytic properties and applications is not available in these studies.

A: Research shows that even slight modifications to the structure of this compound, such as changes in the position of the double bond or the hydroxyl group, can significantly impact its activity. [, ] Additionally, the enantiomeric form of this compound plays a crucial role in its interaction with insect ORs, resulting in distinct behavioral responses. [, , , ] For instance, the (R)-(-)-1-octen-3-ol enantiomer generally shows a higher affinity for mosquito ORs and elicits stronger attraction in some species compared to the (S)-(+)-enantiomer. [, , ]

A: this compound is volatile and susceptible to degradation depending on environmental factors. [, ] Researchers have explored controlled release systems, such as using capillary action in glass vials with specific barbant lengths, to achieve desired release rates for attracting insects in the field. []

ANone: The provided research primarily focuses on the biological activity of this compound and does not explicitly address SHE regulations. It's important to consult relevant regulatory bodies and safety data sheets for comprehensive information on handling and using this compound.

A: The research primarily focuses on this compound's effects on insects and fungi. [, , , , , , , , , , , , ] Data on its pharmacokinetics and pharmacodynamics in mammals, including ADME, is not extensively covered in these studies.

ANone: Studies have demonstrated the efficacy of this compound in various settings:

- Insect attraction and repellency: Field trials using traps baited with this compound have shown its efficacy in attracting or repelling different mosquito species, tsetse flies, and sandflies, highlighting its potential for insect control. [, , , , , , , ]

- Fungal growth inhibition: In vitro studies show that this compound can inhibit the growth of certain fungi, such as Penicillium expansum, suggesting potential applications as a natural antifungal agent. [, ]

- Plant responses: Research has demonstrated that this compound can affect seed germination and seedling development in Arabidopsis thaliana. [, ] Further studies explore its potential as a signaling molecule in plant-fungal interactions. []

ANone: While generally considered safe as a flavor and fragrance agent, research has identified some potential toxicological effects of this compound:

- Neurotoxicity: Studies in Drosophila melanogaster suggest that exposure to this compound can disrupt dopamine packaging, leading to neurodegeneration and motor deficits. []

- Cytotoxicity: Research indicates that this compound can induce oxidative stress and inflammatory responses in Drosophila melanogaster, potentially contributing to cellular damage. [, , ]

- Human health implications: While more research is needed to ascertain the long-term health effects of this compound in humans, its potential neurotoxic and cytotoxic effects raise concerns about the potential impact of prolonged exposure to elevated levels, particularly in indoor environments with fungal growth. [, , ]

A: Research on this compound began in the early 1980s with the discovery of its attractant properties for tsetse flies. [] Subsequent studies have uncovered its broader role as a semiochemical, attracting or repelling various insects, including mosquitoes and sandflies. [, , , , , , , ] Research has also identified its presence in various fungi, its potential as a biocontrol agent, and its influence on plant growth. [, , , , , ] More recently, studies have begun to explore the potential toxicological effects of this compound, particularly its neurotoxic and cytotoxic properties. [, , ]

ANone: Research on this compound spans several disciplines, including:

- Entomology: Understanding the behavioral responses of insects to this compound is crucial for developing effective insect control strategies, particularly for disease vectors. [, , , , , , , , ]

- Mycology: Research on this compound's role in fungal biology, its production by various fungal species, and its potential as a biocontrol agent offers opportunities for managing fungal pathogens and exploring fungal-plant interactions. [, , , , ]

- Plant science: Investigating the effects of this compound on plant growth and development provides insights into plant signaling pathways and potential applications for promoting plant health. [, , ]

- Toxicology: Research exploring the potential neurotoxic and cytotoxic effects of this compound in model organisms such as Drosophila melanogaster contributes to a better understanding of its potential health impacts and informs strategies for mitigating potential risks. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。